molecular formula C10H11ClO4S B1417314 2-Chloro-5-(propane-2-sulfonyl)benzoic acid CAS No. 90919-63-4

2-Chloro-5-(propane-2-sulfonyl)benzoic acid

Cat. No. B1417314
Key on ui cas rn: 90919-63-4
M. Wt: 262.71 g/mol
InChI Key: RFYYMOPRMPOPMT-UHFFFAOYSA-N
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Patent
US07427612B2

Procedure details

The title compound was synthesised according to the procedure described for the synthesis of 2-Chloro-5-methanesulfonyl-benzoic acid from 2-Chloro-5-sulfino-benzoic acid and 2-iodopropane in 20 ml water and obtained in 42% yield. MS (m/e): 261.1 (MH−, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=CC(S(C)(=O)=O)=C[C:3]=1C(O)=O.[Cl:15][C:16]1[CH:24]=[CH:23][C:22]([S:25]([OH:27])=[O:26])=[CH:21][C:17]=1[C:18]([OH:20])=[O:19].IC(C)C>O>[Cl:15][C:16]1[CH:24]=[CH:23][C:22]([S:25]([CH:2]([CH3:10])[CH3:3])(=[O:27])=[O:26])=[CH:21][C:17]=1[C:18]([OH:20])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in 42% yield

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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